molecular formula C8F17COOH<br>C9HF17O2 B143611 Perfluorononanoic acid CAS No. 375-95-1

Perfluorononanoic acid

Cat. No.: B143611
CAS No.: 375-95-1
M. Wt: 464.08 g/mol
InChI Key: UZUFPBIDKMEQEQ-UHFFFAOYSA-N
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Description

Perfluorononanoic acid, also known as heptadecafluorononanoic acid, is a synthetic perfluorinated carboxylic acid and fluorosurfactant. It is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their resistance to heat, water, and chemicals. This compound is an environmental contaminant found in humans and wildlife, and it is used in various industrial applications .

Mechanism of Action

Target of Action

Perfluorononanoic acid (PFNA) is a synthetic perfluorinated carboxylic acid and fluorosurfactant . It primarily targets the immune system . In the thymus, PFNA mostly modulates CD4+CD8+ thymocytes, whereas the F4/80+, CD11c+, and CD49b+ cells are major targets in the spleen .

Mode of Action

PFNA interacts with its targets, leading to cell cycle arrest and apoptosis in the spleen and thymus . It impairs the production of interleukin (IL)-4 and interferon-gamma by splenic lymphocytes . The expression of peroxisome proliferator–activated receptors (PPAR-α and PPAR-γ) and IL-1β are upregulated significantly in the thymus .

Pharmacokinetics

The biological half-lives (t 1/2) of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), major contaminants in the environment, were calculated to be 3.5 and 8.5 years in humans, respectively . In rats, mice, monkeys, and other animals, half-life (t 1/2) were hours to days, therefore, great species-difference exist in t 1/2 between experimental animals and humans .

Result of Action

Exposure to PFNA led to a decrease in body weight and in the weight of the lymphoid organs . The levels of cortisol and adrenocorticotrophic hormone in sera were increased; however, the expression of glucocorticoid receptor in the thymus was unchanged .

Action Environment

It has been used to make fluoropolymers, a coating that can resist heat, water, and chemicals; thus, PFNA can be present in products including carpets, food-contact papers, and cleaning and polishing products . Low levels of PFNA are detected in aqueous film-forming foam (AFFF) for fire suppression .

Biochemical Analysis

Biochemical Properties

Perfluorononanoic acid, in its acidic form, is a highly reactive strong acid . It interacts with various enzymes, proteins, and other biomolecules, mainly through polar force, hydrophobic interaction, and halogen-bond .

Cellular Effects

This compound has been associated with adverse health effects. It has been observed to affect immune, endocrine, reproductive, and developmental systems, and consistently report reduced body weight or weight gain, which provides strong evidence that the liver is a sensitive target of this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the serum concentrations of this compound increased from 2002-2003 to 2009-2010 before decreasing .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Animal studies have shown immune, endocrine, reproductive, and developmental toxicity, and consistently report reduced body weight or weight gain .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorononanoic acid can be synthesized through the oxidation of a linear fluorotelomer olefin mixture containing F(CF₂)₈CH=CH₂. Another method involves the carboxylation of F(CF₂)₈I. Additionally, this compound can form from the biodegradation of 8:2 fluorotelomer alcohol .

Industrial Production Methods: The industrial production of this compound primarily occurs in Japan. It is produced by the oxidation of a linear fluorotelomer olefin mixture. The commercial product Surflon S-111 contains this compound as the primary compound by weight .

Chemical Reactions Analysis

Types of Reactions: Perfluorononanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Perfluorononanoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: Perfluorononanoic acid is unique due to its longer carbon chain compared to trifluoroacetic acid and perfluorooctanoic acid. This longer chain contributes to its higher stability and resistance to degradation. Unlike perfluorooctanesulfonic acid, which contains a sulfonic acid group, this compound has a carboxylic acid group, affecting its chemical properties and applications .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoic acid
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InChI

InChI=1S/C9HF17O2/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h(H,27,28)
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InChI Key

UZUFPBIDKMEQEQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
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Molecular Formula

C8F17COOH, C9HF17O2
Record name PFNA
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Related CAS

4149-60-4 (ammonium salt)
Record name Perfluoro-n-nonanoic acid
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DSSTOX Substance ID

DTXSID8031863
Record name Perfluorononanoic acid
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Molecular Weight

464.08 g/mol
Source PubChem
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name Perfluoro-n-nonanoic acid
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Vapor Pressure

0.08 [mmHg], -0.18 ± 0.01 [log Psd at 298.15 K (Pa)]
Record name Perfluoro-n-nonanoic acid
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Record name PFNA
Source Suuberg Lab, School of Engineering, Brown University
URL https://doi.org/10.1021/acs.jced.9b00922
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Mechanism of Action

The potency of the induction of peroxisomal beta-oxidation was compared between perfluorinated fatty acids (PFCAs) with different carbon chain lengths in the liver of male and female rats. In male rats, perfluoroheptanoic acid (PFHA) has little effect, although perfluorooctanoic acid (PFOA), perfluorononanoic acid (PFNA) and perfluorodecanoic acid (PFDA) potentially induced the activity. By contrast, PFHA and PFOA did not induce the activity of peroxisomal beta-oxidation in the liver of female rats while PFNA and PFDA effectively induced the activity. The induction of the activity by these PFCAs was in a dose-dependent manner, and there is a highly significant correlation between the induction and hepatic concentrations of PFCAs in the liver regardless of their carbon chain lengths. These results strongly suggest that the difference in their chemical structure is not the cause of the difference in the potency of the induction. Hepatic concentrations of PFOA and PFNA was markedly higher in male compared with female rats. Castration of male rats reduced the concentration of PFNA in the liver and treatment with testosterone entirely restored the reduction. In contrast to the results obtained from the in vivo experiments, the activity of peroxisomal beta-oxidation was induced by PFDA and PFOA to the same extent in cultured hepatocytes prepared from both male and female rats. These results, taken together, indicate that difference in accumulation between PFCAs in the liver was responsible for the different potency of the induction of peroxisomal beta-oxidation between PFCAs with different carbon chain lengths and between sexes., Perfluorononanoate (PFNA), a perfluorinated alkyl acid containing nine carbon chains, has been detected in abiotic and biotic matrices worldwide. Although a few studies have reported toxic effects of PFNA, little information of the mechanism has been offered. In this study, the effects of PFNA exposure on thymus and the related mechanisms were investigated. Male rats were orally dosed with 0, 1, 3, or 5 mg PFNA/kg/day for 14 days. A significant decrease of body weight and thymus weight were observed in the rats receiving 3 or 5 mg PFNA/kg/day. Histopathological examination revealed dose-dependent increases in thymocyte apoptosis. Rats receiving 3 or 5 mg PFNA/kg/day exhibited increased interleukin (IL)-1 and decreased IL-2 concentrations in sera, whereas elevated IL-4 and cortisol levels only occurred in the highest dose group. Quantitative real-time PCR indicated that expression of peroxisome proliferator-activated receptor alpha (PPAR-alpha) was increased in the thymi of all dosed rats, and a similar trend occurred for PPAR-gamma in the two highest dose groups. The mRNA levels of c-Jun NH(2)-terminal kinase (JNK), nuclear factor-kappa B, p65 subunit, and inhibitory protein IkappaBalpha were unchanged; however, increased and decreased mRNA levels of p38 kinase were found in rats exposed to 3 or 5 mg PFNA/kg/day, respectively. Decreased Bcl-2 mRNA levels were observed in rats receiving 5 mg PFNA/kg/day. A significant increase in protein levels of phospho-JNK was found in all PFNA-treated rats. Phospho-p38 was significantly enhanced in 1 and 3 mg PFNA/kg/day groups, whereas phospho-IkappaBalpha remained consistent in all rats studied. Together, these data suggested that apart from the activation of PPARs, PFNA exposure in rats lead to the alteration of serum cytokines, which subsequently activated mitogen-activated protein kinase signaling pathways and potentially modulated the immune system. Additionally, increased serum cortisol and decreased expression of Bcl-2 in thymus likely contributed to the PFNA-induced thymocyte apoptosis., ... This study explored the possible involvement of apoptotic signaling pathways in a nine-carbon-chain length PFAA-perfluorononanoic acid (PFNA)-induced splenocyte apoptosis. After a 14-day exposure to PFNA, rat spleens showed dose-dependent levels of apoptosis. The production of pro-inflammatory and anti-inflammatory cytokines was significantly increased and decreased, respectively. However, protein levels of tumor necrosis factor receptor 1 (TNFR1), fas-associated protein with death domain (FADD), caspase 8 and caspase 3, which are involved in inflammation-related and caspase-dependent apoptosis, were discordant. Peroxisome proliferator-activated receptors alpha (PPARalpha) and PPARgamma genes expression was up-regulated in rats treated with 3 or 5 mg/kg/day of PFNA, and the level of hydrogen peroxide (H2O2) increased concurrently in rats treated with the highest dose. Moreover, superoxide dismutase (SOD) activity and Bcl-2 protein levels were dramatically decreased in spleens after treatment with 3 and 5 mg/kg/day of PFNA. However, protein levels of Bax were unchanged. Apoptosis-inducing factor (AIF), an initiator of caspase-independent apoptosis, was significantly increased in all PFNA-dosed rats. Thus, oxidative stress and the activation of a caspase-independent apoptotic signaling pathway contributed to PFNA-induced apoptosis in rat splenocytes.
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CAS No.

375-95-1
Record name Perfluorononanoic acid
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Record name Perfluoro-n-nonanoic acid
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Record name Nonanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-
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Record name Perfluorononanoic acid
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Record name Perfluorononan-1-oic acid
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Record name PERFLUORONONANOIC ACID
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Synthesis routes and methods

Procedure details

To a 50 ml round-bottomed flask, were added 1.0 g (15 mg-atom) of commercially available zinc powder, 1.9 g (15 mmol) of MnCL2 and 15 ml of dimethylformamide. Ultrasound generated in the same way as in Example 1 was applied for 1 hr to the solution to prepare zero-valent manganese. Next, a solution of 6 g (11 mmol) of C8F17I in 5 ml of dimethylformamide was added. As in Example 1, CO2 gas was introduced at a flow rate of 5 ml/min to the solution in a water bath for two hours under the irradiation of ultrasound by a ultrasonic cleaner (45 kHz, 35 W). The reaction was followed by the hydrolysis and then by the recrystallization such as in Example 1. 2.4 g (yield: 46%) of C8F17COOH was thus produced.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
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catalyst
Reaction Step Four
Yield
46%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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